d1-Mannose
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Overview
Description
D-Mannose-d-3: is a naturally occurring monosaccharide, an epimer of glucose at the C-2 position. It is found in nature as a component of mannan, a polysaccharide present in various plants and microorganisms. D-Mannose-d-3 is known for its low-calorie and non-toxic properties, making it widely used in food, medicine, cosmetics, and food-additive industries . It exhibits several physiological benefits, including immune system support, diabetes management, and treatment of urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Mannose-d-3 can be synthesized from glucose through isomerization reactions. A mixed catalyst of ammonium molybdate and calcium oxide can achieve a 44.8% yield after 80 minutes at 150°C and pH 3.0.
Enzymatic Conversion: Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to convert glucose to D-mannose.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Mannose-d-3 can undergo oxidation reactions to form D-mannonic acid.
Reduction: It can be reduced to form D-mannitol, a sugar alcohol.
Substitution: D-Mannose-d-3 can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Various reagents like acetic anhydride and hydrochloric acid are used for substitution reactions.
Major Products:
D-Mannonic Acid: Formed through oxidation.
D-Mannitol: Formed through reduction.
Acetylated Mannose Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
- D-Mannose-d-3 is used as a starting material for synthesizing immunostimulatory agents, anti-tumor agents, and vitamins .
Biology:
Medicine:
- D-Mannose-d-3 is used in the treatment of urinary tract infections by preventing bacterial adhesion to the urinary tract lining .
- It is also used in managing diabetes and intestinal diseases .
Industry:
Mechanism of Action
Mechanism:
- D-Mannose-d-3 exerts its effects by inhibiting the adhesion of bacteria, such as Escherichia coli, to the urothelium. This competitive inhibition prevents bacterial colonization and helps flush out pathogens through urination .
Molecular Targets and Pathways:
Comparison with Similar Compounds
D-Glucose: A common monosaccharide used mainly for providing energy.
D-Fructose: Another monosaccharide with similar properties but different metabolic pathways.
D-Tagatose: A low-calorie functional sweetener with anti-biofilm effects and no glycemic impact.
D-Allulose: Known for its anti-tumor, anti-inflammatory, and anti-hypertensive properties.
Uniqueness:
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D |
InChI Key |
GZCGUPFRVQAUEE-NHSYCOPQSA-N |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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